5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%
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Overview
Description
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% (5-F2MCP-2HOP) is an important organic compound that has gained popularity in recent years due to its unique properties and potential applications in scientific research. It is a versatile compound that can be used in various chemical and biochemical processes, and it has been studied extensively in numerous scientific disciplines. 5-F2MCP-2HOP is an important building block for a variety of complex molecules and can be used in a wide range of industrial and research applications.
Scientific Research Applications
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of other organic compounds and it has been used in the synthesis of other complex molecules. It has also been used in the synthesis of various pharmaceuticals and other biologically active compounds. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used in the development of new materials for use in nanotechnology and other advanced technologies.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of other molecules, and it is thought to be involved in the stabilization of certain structures. Additionally, it is believed to be involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, and it has been shown to have an effect on the activity of certain proteins. Additionally, it has been shown to have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments is that it is a relatively stable compound and can be used in a wide range of reactions. Additionally, it is relatively easy to synthesize and can be used in a variety of different applications. However, it is important to note that 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is a relatively new compound and its effects are not fully understood, so it is important to exercise caution when using it in laboratory experiments.
Future Directions
There are a number of potential future directions for 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%. It could be used in the development of new pharmaceuticals and other biologically active compounds, and it could be used in the development of new materials for use in nanotechnology and other advanced technologies. Additionally, it could be used to study the structure and reactivity of other organic compounds, and it could be used in the synthesis of other complex molecules. Finally, it could be used to further study its biochemical and physiological effects.
Synthesis Methods
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% can be synthesized via a two-step process using the reaction of 4-methoxycarbonylphenyl 2-fluorobenzoate with 4-hydroxy-2-pyrimidinone in the presence of a base. This reaction occurs in an aqueous solution, with the reaction time and temperature being carefully controlled to ensure the highest yield of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%. The reaction can be monitored by thin-layer chromatography and the final product can be purified by recrystallization.
properties
IUPAC Name |
methyl 3-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-11(16)7-2-3-9(10(13)4-7)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKVHRNUFQBAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CNC(=O)N=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686856 |
Source
|
Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111113-69-9 |
Source
|
Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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